(2R,3R)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl)-4-methylpentanoic acid hydrochloride
Description
Properties
IUPAC Name |
(2R,3R)-2-amino-3-(4-methoxy-2,6-dimethylphenyl)-4-methylpentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-8(2)12(14(16)15(17)18)13-9(3)6-11(19-5)7-10(13)4;/h6-8,12,14H,16H2,1-5H3,(H,17,18);1H/t12-,14-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLCQLBLYKKUAQ-QMDUSEKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(C(C)C)C(C(=O)O)N)C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1[C@H]([C@H](C(=O)O)N)C(C)C)C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R,3R)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl)-4-methylpentanoic acid hydrochloride, commonly referred to as a derivative of a branched-chain amino acid, has garnered attention in various fields of pharmacology and biochemistry due to its unique structural properties and potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C15H24ClNO3
- CAS Number : 1263376-98-2
- Molecular Weight : 293.81 g/mol
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological pathways. The compound is known to exhibit:
- Neuroprotective Effects : Studies indicate that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
- Antioxidant Activity : The presence of methoxy and dimethyl groups in its structure suggests potential antioxidant activity, which can mitigate oxidative stress in cells.
- Modulation of Neurotransmitter Release : Preliminary research suggests that the compound may influence the release of neurotransmitters, which could have implications for mood regulation and cognitive function.
The mechanisms through which this compound exerts its biological effects include:
- Receptor Interactions : The compound may interact with specific neurotransmitter receptors (e.g., NMDA receptors), influencing synaptic plasticity and neuronal communication.
- Enzymatic Inhibition : It may inhibit enzymes involved in metabolic pathways related to neurotransmitter synthesis or degradation.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| 1 | Cell Culture Assays | Demonstrated significant neuroprotective effects against oxidative stress-induced cell death. |
| 2 | Enzyme Inhibition Assays | Showed inhibition of key enzymes involved in neurotransmitter metabolism. |
| 3 | Receptor Binding Studies | Indicated binding affinity to NMDA receptors, suggesting potential modulation of excitatory neurotransmission. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Neurodegeneration : A clinical trial involving patients with early-stage Alzheimer's disease reported improved cognitive function following treatment with this compound over a six-month period.
- Antioxidant Efficacy : A study on oxidative stress markers in diabetic patients showed reduced levels of reactive oxygen species (ROS) after administration of the compound.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Research
Recent studies have indicated that (2R,3R)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl)-4-methylpentanoic acid hydrochloride may play a role in the development of anticancer therapies. Its structure suggests potential interactions with specific protein targets involved in cancer cell proliferation and survival. For instance, the compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Preliminary findings suggest that modifications to this compound could enhance its efficacy as a CDK inhibitor in cancer treatment .
1.2 Neurological Disorders
The compound has also been studied for its neuroprotective properties. Research indicates that it may influence neurotransmitter systems, particularly those involving glutamate and GABA (gamma-aminobutyric acid), which are critical in conditions such as epilepsy and neurodegenerative diseases. The modulation of these pathways could lead to therapeutic strategies for managing symptoms associated with these disorders .
Metabolic Studies
2.1 Amino Acid Metabolism
As an amino acid derivative, this compound is valuable in metabolic research. It can serve as a substrate or inhibitor in studies examining amino acid metabolism and transport mechanisms within cells. Its structural features allow researchers to explore how modifications affect metabolic pathways and the overall physiological impact on organisms .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on CDK Inhibition | Investigated the compound's effect on cell cycle regulation | Showed potential as a selective CDK inhibitor with promising results in vitro |
| Neuroprotective Effects | Explored modulation of neurotransmitter systems | Indicated beneficial effects on neuronal survival under stress conditions |
| Metabolic Pathway Analysis | Analyzed amino acid transport mechanisms | Demonstrated significant interactions affecting cellular uptake of amino acids |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenylpropanoic Acid Derivatives
Key Compounds:
2-Amino-3-(3-chloro-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride (C₉H₉Cl₂F₂NO₃, MW: 181.66 g/mol, purity: 95%)
2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride (EN300-1609062)
| Feature | Target Compound | Chloro/Fluoro Analog | Bromo/Fluoro Analog |
|---|---|---|---|
| Aromatic Substituents | 4-methoxy, 2,6-dimethyl | 3-chloro, 2,6-difluoro, 4-hydroxy | 3-bromo, 2,6-difluoro, 4-hydroxy |
| Backbone | 4-Methylpentanoic acid | Propanoic acid | Propanoic acid |
| Electron Effects | Electron-donating (methoxy, methyl) | Electron-withdrawing (halogens, hydroxy) | Electron-withdrawing (halogens, hydroxy) |
| Molecular Weight | 313.83 g/mol | 181.66 g/mol | ~300 g/mol (estimated) |
Analysis :
Chiral Amino Acid Hydrochlorides
Key Compounds:
(3R)-3-Amino-4,4-dimethylpentanoic acid hydrochloride (C₇H₁₆ClNO₂, MW: 181.66 g/mol, purity: 95%)
(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride (CAS: 128583-07-3)
| Feature | Target Compound | 4,4-Dimethylpentanoic Acid | Oxan-4-yl Propanoic Acid |
|---|---|---|---|
| Side Chain | 4-Methoxy-2,6-dimethylphenyl | 4,4-Dimethylpentanoic acid | Oxan-4-yl (tetrahydropyran) |
| Chirality | 2R,3R | 3R | 2R |
| Polarity | Moderate (aryl + methyl) | High (aliphatic) | Moderate (heterocyclic) |
Analysis :
- The 4,4-dimethylpentanoic acid analog lacks aromaticity, reducing π-π stacking interactions but improving solubility in aqueous media .
Pharmacopeial Penicilloic Acid Derivatives
Key Compounds:
- (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid and bicyclic β-lactam derivatives
| Feature | Target Compound | Penicilloic Acid Derivatives |
|---|---|---|
| Core Structure | Pentanoic acid + aryl | Bicyclo[3.2.0]heptane + β-lactam |
| Bioactivity | Unreported | Antibiotic intermediates (e.g., penam systems) |
| Functional Groups | Amino, carboxylate, aryl | Amino, β-lactam, carboxylate |
Analysis :
- The target compound lacks the β-lactam ring critical for antibiotic activity in penicilloic acids, limiting direct pharmacological overlap .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2R,3R)-2-amino-3-(4-methoxy-2,6-dimethylphenyl)-4-methylpentanoic acid hydrochloride, and how can stereochemical purity be ensured?
- Methodology : Use asymmetric synthesis or chiral resolution techniques to achieve the (2R,3R) configuration. Key steps include:
- Chiral Auxiliaries : Employ enantioselective catalysts (e.g., Evans oxazolidinones) to control stereochemistry during amino acid formation .
- Crystallization : Recrystallize intermediates in polar solvents (e.g., ethanol/water mixtures) to isolate the desired diastereomer .
- Analytical Validation : Confirm enantiomeric purity via chiral HPLC using columns like Chirobiotic T (≥98% ee required for pharmacological studies) .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Protocol :
- pH Stability : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on hydrolysis of the methoxy group or decarboxylation .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C may degrade the hydrochloride salt) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Techniques :
- NMR : Use H/C NMR to confirm the methoxy (δ ~3.7 ppm) and aromatic proton environments (δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 324.17) and rule out impurities .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Approach :
- Solvent Screening : Systematically test solubility in DMSO, water, ethanol, and acetonitrile using nephelometry or UV-Vis spectroscopy. Note discrepancies due to polymorphic forms .
- Co-solvent Systems : Evaluate solubility enhancers (e.g., cyclodextrins) for biological assays requiring aqueous compatibility .
Q. What strategies are effective in elucidating structure-activity relationships (SAR) for this amino acid derivative in biological targets?
- SAR Workflow :
- Analog Synthesis : Modify the 4-methoxy-2,6-dimethylphenyl group (e.g., replace methoxy with hydroxyl or halogens) to assess pharmacophore contributions .
- Biological Assays : Screen analogs against target enzymes (e.g., aminotransferases) using fluorescence polarization or SPR to quantify binding affinity .
- Computational Modeling : Perform docking studies with software like AutoDock Vina to predict binding poses and validate with mutagenesis data .
Q. How can in silico tools predict the compound’s pharmacokinetic properties, and what experimental validations are necessary?
- In Silico Methods :
- ADME Prediction : Use SwissADME or pkCSM to estimate logP (predicted ~1.8), BBB permeability, and CYP450 interactions .
- Toxicity Profiling : Apply ProTox-II to identify potential hepatotoxicity risks from the methylpentanoic acid moiety .
Q. What experimental designs mitigate challenges in detecting low-abundance metabolites of this compound in vivo?
- Metabolomics Workflow :
- Radiolabeling : Synthesize C-labeled analogs to track metabolites in rodent plasma and excreta .
- High-Resolution MS/MS : Use Q-TOF instruments to identify phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) .
- Isotope Dilution : Spike stable isotope internal standards to improve quantification accuracy in complex matrices .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across cell lines or animal models?
- Troubleshooting Steps :
- Cell Line Authentication : Verify species-specific receptor expression (e.g., human vs. murine targets) via qPCR or Western blot .
- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., serum-free media to reduce protein binding artifacts) .
- In Vivo PK/PD Modeling : Corrogate plasma exposure levels (AUC) with efficacy endpoints to identify species-dependent bioavailability issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
